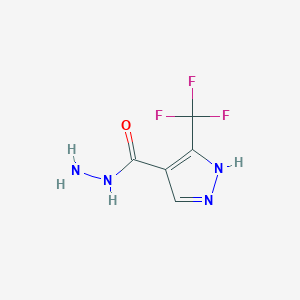
3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Overview
Description
3-(Trifluoromethyl)-1H-pyrazole-4-carbohydrazide, commonly referred to as TFPC, is an organofluorine compound that has been used in a variety of scientific research applications. In particular, TFPC has been studied for its potential to act as an inhibitor of enzymes, as well as its ability to modulate the activity of various biochemical pathways.
Scientific Research Applications
Antimicrobial and Antioxidant Activity
- Antimicrobial/Antioxidant Properties : A study by Bonacorso et al. (2012) explored a series of trifluoromethyl-containing N′-arylidene-1H-pyrazole-1-carbohydrazides, noting their potential in capturing DPPH free radicals and presenting fungistatic and bacteriostatic activity at certain levels (Bonacorso et al., 2012).
Antitumor Activities
- Antitumor Potential : El Sadek et al. (2014) reported that carbohydrazide, a precursor for synthesizing various derivatives, exhibited potent antioxidant and antitumor activities (El Sadek et al., 2014).
Synthesis and Structure Analysis
- Structural Analysis : A study by Karrouchi et al. (2020) synthesized a new crystal of a related compound and analyzed its structure, vibrational frequencies, and molecular docking studies, suggesting its potential in antidiabetic and antioxidant activities (Karrouchi et al., 2020).
Anti-Inflammatory Activities
- Anti-Inflammatory Properties : Research by Mustafa et al. (2016) found that certain synthesized derivatives of the compound showed significant anti-inflammatory activity and minimal ulcerogenic effects (Mustafa et al., 2016).
DNA Gyrase Inhibition
- DNA Gyrase Inhibition : A study by Sun et al. (2013) designed novel N′-benzoyl-1H-pyrazole-5-carbohydrazide analogs that demonstrated strong inhibition of DNA gyrase in certain bacterial strains, suggesting their use as potent DNA gyrase inhibitors (Sun et al., 2013).
Corrosion Protection and Adsorption
- Corrosion Inhibition : Paul et al. (2020) investigated the ability of synthesized carbohydrazide-pyrazole compounds in protecting mild steel against corrosion, highlighting their significant inhibition efficiency (Paul et al., 2020).
Hypoglycemic and Antioxidant Dual Agents
- Dual Hypoglycemic and Antioxidant Agents : A study by Hernández-Vázquez et al. (2016) synthesized novel N'-arylidene pyrazole-3-carbohydrazides, which were evaluated as potential dual agents against diabetes and oxidative stress (Hernández-Vázquez et al., 2016).
Nematocidal Evaluation
- Nematocidal Activity : Research by Zhao et al. (2017) revealed that certain fluorine-containing pyrazole carboxamides derived from the compound showed good nematocidal activity against M. incognita (Zhao et al., 2017).
properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O/c6-5(7,8)3-2(1-10-12-3)4(13)11-9/h1H,9H2,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIZVEQHVQWWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B6603936.png)

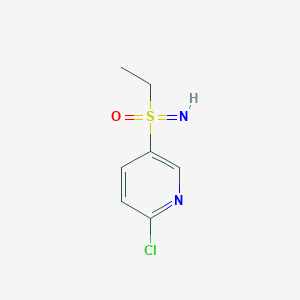
![2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide](/img/structure/B6603952.png)
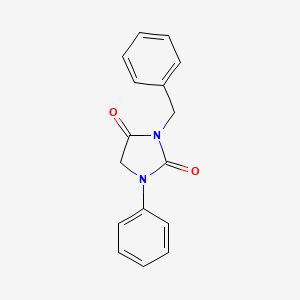
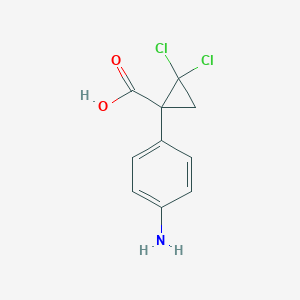
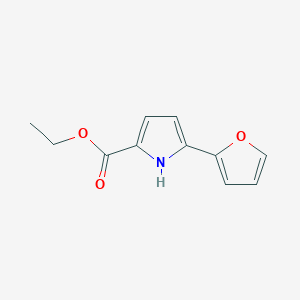
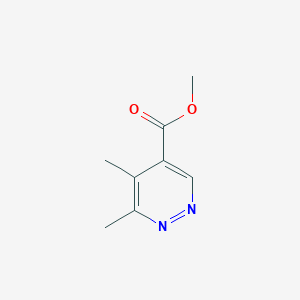
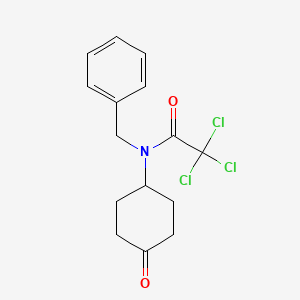
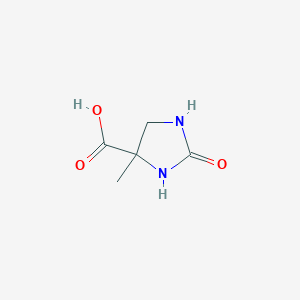

![4-[({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide](/img/structure/B6604006.png)
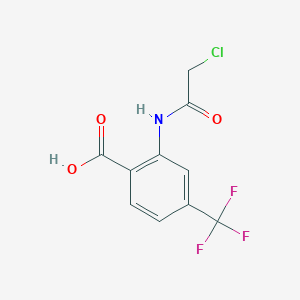
![2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604019.png)